molecular formula C21H18ClN5O3S B2825646 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1251603-17-4

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2825646
CAS No.: 1251603-17-4
M. Wt: 455.92
InChI Key: MOWJWLUFYFKWOQ-UHFFFAOYSA-N
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Description

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by various collagens. DDR1 signaling plays a critical role in cell proliferation, differentiation, migration, and extracellular matrix remodeling , with its dysregulation implicated in fibrotic diseases and cancer progression, particularly in promoting tumor cell invasion, stemness, and chemoresistance. This compound exerts its effects by competitively binding to the ATP-binding site of DDR1, effectively blocking its kinase activity and subsequent autophosphorylation and downstream signaling cascades . Its research value is significant in oncology, where it is used as a chemical probe to investigate the mechanisms of DDR1-driven tumorigenesis, epithelial-mesenchymal transition (EMT), and metastasis in cancers such as breast, lung, and glioblastoma. Furthermore, it serves as a key tool for exploring the role of DDR1 in fibrotic disorders like lung and kidney fibrosis, where collagen deposition and signaling are central to disease pathology, providing insights for potential therapeutic intervention strategies.

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-8-6-16(7-9-17)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)31-13-14-2-4-15(22)5-3-14/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJWLUFYFKWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazolopyrazine intermediate with a chlorophenyl methyl sulfide under nucleophilic substitution conditions.

    Attachment of the methoxyphenyl acetamide moiety: This final step involves the acylation of the intermediate with 4-methoxyphenyl acetic acid or its derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties against various pathogens. For instance:

  • A study demonstrated that 1,2,4-triazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • The specific compound under consideration has been noted for its potential efficacy against multidrug-resistant strains of bacteria, which is crucial given the rising global concern over antibiotic resistance.

Antifungal Properties

The compound also shows promise as an antifungal agent. Triazole derivatives are known for their ability to inhibit fungal growth by targeting specific enzymes involved in ergosterol synthesis:

  • Research indicates that triazole compounds can effectively combat fungal infections such as those caused by Candida species .
  • The presence of the sulfanyl group in this compound may enhance its interaction with fungal targets, potentially leading to improved efficacy.

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of triazole derivatives similar to the compound :

  • A review on triazoles indicated their broad spectrum of activity across various biological systems, including their roles as antiviral , antimalarial , and neuroprotective agents .
  • Another study emphasized the structure-activity relationship (SAR) of triazole compounds, suggesting that modifications to the phenyl rings can significantly enhance antibacterial activity .

Mechanism of Action

The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazolopyrazine core is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Triazolo[4,3-a]pyrazine Derivatives
  • 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide Molecular Formula: C₂₃H₂₂ClN₅O₂S Key Differences: Replaces the 4-methoxyphenyl with a 2,5-dimethylphenyl group.
Triazole Derivatives with Sulfanyl Linkages
  • 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide Structure: Features a triazole core instead of triazolo[4,3-a]pyrazine. Impact: The triazole core may reduce planarity, affecting binding to flat enzymatic pockets. The p-tolylaminomethyl group introduces basicity, differing from the neutral 4-methoxyphenyl .
Anti-Exudative Activity
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Activity: Demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Comparison: The target compound’s 4-chlorobenzylsulfanyl group may enhance anti-inflammatory activity, but the absence of a furan ring could limit specific receptor interactions .

Structural and Bioactivity Clustering

  • Bioactivity Profiles: notes that compounds with similar structures cluster by bioactivity. The target compound’s triazolopyrazine core and sulfanyl-acetamide side chain may align it with kinase inhibitors or anti-inflammatory agents .
  • Protein Target Interactions : Substituent variations (e.g., 4-methoxy vs. methylphenyl) influence hydrogen bonding and hydrophobic interactions, as seen in X-ray studies of related acetamides .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Mass (Da) Key Substituents
Target Compound C₂₂H₂₀ClN₅O₃S 469.944 4-Methoxyphenyl, 4-chlorobenzylsulfanyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide C₂₃H₂₂ClN₅O₂S 480.012 2,5-Dimethylphenyl
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide C₁₈H₁₇ClN₆OS 408.89 p-Tolylaminomethyl, triazole core

Biological Activity

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-methoxyphenyl)acetamide is a member of the triazolopyrazine class, recognized for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data from recent studies and case analyses.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN5OSC_{19}H_{20}ClN_{5}OS. Its structure features a triazolo[4,3-a]pyrazine core linked to a chlorophenyl group through a sulfanyl bridge and an acetamide moiety attached to a methoxyphenyl group. This unique structural arrangement is believed to contribute significantly to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolopyrazine derivatives. For instance:

  • Minimum Inhibitory Concentrations (MICs) : The compound has shown promising antibacterial activity against various strains:
    • Staphylococcus aureus : MIC = 32 μg/mL
    • Escherichia coli : MIC = 16 μg/mL

These values indicate that the compound's antibacterial efficacy is comparable to that of standard antibiotics like ampicillin .

Anticancer Activity

The anticancer properties of triazolopyrazine derivatives have been extensively researched. The compound has demonstrated:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanism of Action : The anticancer effect may involve the inhibition of key enzymes involved in DNA replication and repair processes. For example, it has been suggested that binding affinity to human thymidylate synthase plays a crucial role in its anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Mechanism Insights : The anti-inflammatory action may be mediated through the modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds in this class. Key observations include:

  • Substituent Effects : Electron-donating groups on the phenyl rings enhance antibacterial activity. For example, compounds with methoxy or dimethyl substitutions show improved efficacy compared to those with less favorable substituents .
  • Core Modifications : Variations in the triazolo[4,3-a]pyrazine core can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design.

Data Summary

Biological ActivityMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Anticancer (various cell lines)N/A
Anti-inflammatory (cytokine inhibition)N/A

Case Studies

  • Antibacterial Efficacy Study : A recent study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activities using microbroth dilution methods. The results indicated that modifications at specific positions significantly influenced their efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : A drug library screening identified this compound as a potent inhibitor of cancer cell proliferation across multiple lines, showcasing its potential as a lead compound for further development in oncology .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Core formation : Condensation reactions to assemble the triazolopyrazine core, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbocarbodiimide) .
  • Substitution reactions : Introduction of the 4-chlorobenzylsulfanyl group and 4-methoxyphenylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane .

Q. Key analytical validation :

  • NMR spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) to confirm regiochemistry and functional group integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How do structural features influence the compound’s reactivity and stability?

  • Triazolopyrazine core : The electron-deficient heterocycle participates in π-π stacking and hydrogen bonding, influencing solubility and target binding .
  • 4-Chlorobenzylsulfanyl group : Enhances lipophilicity and metabolic stability but may introduce light sensitivity, requiring storage in amber vials .
  • 4-Methoxyphenylacetamide : The methoxy group improves solubility in polar solvents (e.g., DMSO), while the acetamide linker allows derivatization via hydrolysis or nucleophilic substitution .

Q. Stability considerations :

  • Degrades under strong acidic/basic conditions; stability studies recommend pH 6–8 buffers and avoidance of UV light .

Q. What are the standard protocols for assessing purity and structural integrity?

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) to detect impurities >0.1% .
  • Elemental analysis : Validate C, H, N, S, and Cl composition within ±0.4% of theoretical values .
  • X-ray crystallography : Resolves ambiguous NOESY/ROESY signals by confirming spatial arrangement of substituents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Scenario : Discrepancies in molecular ion peaks (MS) vs. integration ratios (NMR).
  • Methodology :
    • Perform HRMS with isotopic pattern analysis to rule out adducts or contaminants .
    • Use heteronuclear NMR (e.g., HSQC, HMBC) to verify connectivity, especially for overlapping proton signals in the triazolopyrazine region .
    • Cross-validate with FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .

Case study : A 2023 study resolved a ¹³C NMR mismatch by isolating a trace byproduct via preparative TLC and identifying it as a regioisomer .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Reaction optimization :
    • Temperature control : Lowering from 80°C to 60°C during sulfanyl group introduction reduces decomposition (yield improved from 45% to 72%) .
    • Catalyst screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in Suzuki couplings, reducing palladium residues .
  • Scale-up challenges :
    • Switch from THF to 2-MeTHF for greener solvent compatibility .
    • Implement inline FTIR monitoring to detect intermediates and terminate reactions at >95% conversion .

Q. How to design assays for evaluating biological activity against neurological targets?

  • Target selection : Prioritize kinases (e.g., GSK-3β) and neurotransmitter receptors (e.g., 5-HT₆) based on structural analogs .
  • Assay protocols :
    • In vitro kinase inhibition : Use ADP-Glo™ assay with recombinant GSK-3β and ATP concentrations near Km (10 µM) .
    • Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification to assess blood-brain barrier penetration .
  • Data interpretation :
    • Compare IC₅₀ values with positive controls (e.g., SB-216763 for GSK-3β).
    • Use molecular docking (AutoDock Vina) to correlate activity with binding poses in the ATP pocket .

Q. What computational methods predict metabolic pathways and toxicity?

  • Software tools :
    • SwissADME : Predicts Phase I/II metabolism; identifies likely oxidation of the 4-methoxyphenyl group to a catechol derivative .
    • ProTox-II : Flags potential hepatotoxicity due to the 4-chlorobenzyl group (LD₅₀ ~300 mg/kg in rodents) .
  • Experimental validation :
    • Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .

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